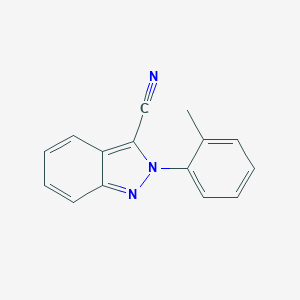![molecular formula C15H14N2O4S B239887 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole, also known as DBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIM is a benzimidazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but studies have shown that 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole exhibits its antitumor activity by inhibiting the activity of the proteasome, a complex protein structure responsible for degrading damaged or unwanted proteins in cells. 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has also been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In vitro studies have shown that 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole induces apoptosis in cancer cells by inhibiting the activity of the proteasome. 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has also been shown to inhibit the production of inflammatory mediators by inhibiting the activity of the COX-2 enzyme. In addition, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit antiviral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has several advantages for lab experiments, including its ease of synthesis, high purity, and potent biological activities. However, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole. One direction is to investigate the potential applications of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole as a scaffold for the synthesis of novel compounds with potent biological activities. Furthermore, the development of new synthesis methods for 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole and its derivatives could lead to the discovery of new compounds with unique properties.
Synthesis Methods
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with o-phenylenediamine, followed by the reaction with p-toluenesulfonyl chloride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with o-phenylenediamine, followed by the reaction with sulfur dioxide and hydrogen peroxide. Both methods have been proven to be efficient and yield high purity 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole.
Scientific Research Applications
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In materials science, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been used as a ligand in transition metal catalyzed reactions.
properties
Product Name |
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O4S/c1-20-11-7-8-15(14(9-11)21-2)22(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
InChI Key |
QFASVFUFVIYPQG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)




![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)






